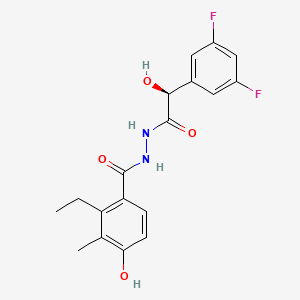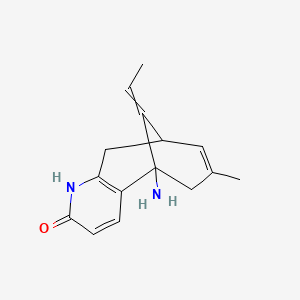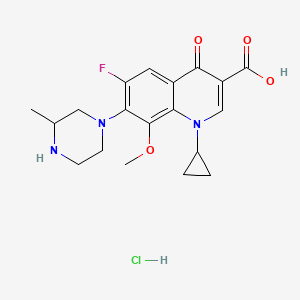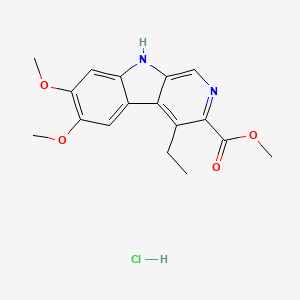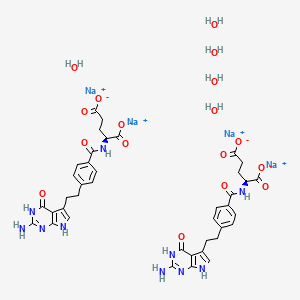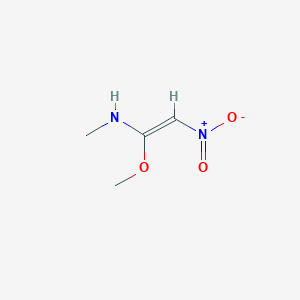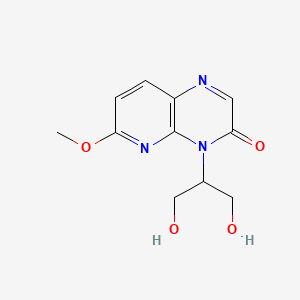
beta-lactamasa-IN-1
Descripción general
Descripción
Treating Neisseria gonorrhoeae infection which comprises administering to a subject in need thereof novel Tricyclic nitrogen containing compounds and corresponding pharmaceutical compositions as described herein.
Aplicaciones Científicas De Investigación
Resistencia a los Antibióticos
La beta-lactamasa-IN-1 juega un papel significativo en la resistencia a los antibióticos, particularmente en las bacterias gramnegativas {svg_1}. La familia de enzimas de las beta-lactamasas, que incluye la this compound, es uno de los principales mecanismos de resistencia a los antibióticos betalactámicos {svg_2}. Esta familia comprende cuatro clases moleculares, categorizadas en beta-lactamasas de serina (Clases A, C y D) y metalo-beta-lactamasas dependientes de zinc (Clase B) {svg_3}.
Tratamiento de Infecciones Nosocomiales
Las bacterias gramnegativas que producen beta-lactamasa son de gran preocupación debido a su prevalencia en infecciones nosocomiales (adquiridas en el hospital) {svg_4}. Una comprensión integral de la evolución y diseminación de esta familia de enzimas, incluida la this compound, es esencial para el control eficaz de estos patógenos {svg_5}.
Estudios Evolutivos
Los estudios filogenéticos sugieren que algunas de estas enzimas, incluida la this compound, tienen su origen hace más de 2 mil millones de años {svg_6}. En las últimas ocho décadas, las beta-lactamasas se han convertido en un foco de atención como factores de resistencia a los antibióticos {svg_7}.
Descubrimiento de Fármacos
El descubrimiento de nuevos e inhibidores de beta-lactamasa más eficientes, incluidos aquellos que se dirigen a la this compound, es un área de interés actual {svg_8}. Estos inhibidores pueden combatir potencialmente las infecciones causadas por cepas de S. aureus resistente a la meticilina (MRSA), que producen enzimas beta-lactamasa {svg_9}.
Análisis Estructural
Comprender la secuencia, estructura y función de la this compound es crucial para el desarrollo de inhibidores efectivos {svg_10}. Los esfuerzos actuales de investigación se centran en aprender más sobre cómo funcionan, evolucionan, se transfieren y pueden inhibirse estas enzimas {svg_11}.
Tratamiento de Infecciones por Acinetobacter baumannii
Las carbapenemasas que se encuentran en Acinetobacter baumannii, que pertenecen a las clases A (KPC), B (NDM, VIM e IMP) y D (OXA), han contribuido a cepas extensamente resistentes a los fármacos (XDR, resistencia a al menos tres clases de antimicrobianos más carbapenémicos) y pan-resistentes a los fármacos (PDR = XDR más resistencia a las polimixinas) {svg_12}. La this compound, como posible inhibidor, podría ser crucial en el tratamiento de estas infecciones {svg_13}.
Mecanismo De Acción
Target of Action
Beta-lactamase-IN-1, also known as 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, primarily targets β-lactamases . β-lactamases are a diverse class of enzymes produced by bacteria that break open the β-lactam ring, inactivating the β-lactam antibiotic .
Mode of Action
Beta-lactamase-IN-1 acts as an inhibitor of β-lactamases . It interacts with these enzymes, preventing them from hydrolyzing and inactivating β-lactam antibiotics . This allows the β-lactam antibiotics to remain intact and continue to inhibit bacterial transpeptidases, also known as penicillin-binding proteins (PBPs), which are involved in peptidoglycan synthesis .
Biochemical Pathways
The action of β-lactamase-IN-1 affects the biochemical pathway of peptidoglycan synthesis . By inhibiting β-lactamases, β-lactam antibiotics can continue to bind to PBPs and disrupt peptidoglycan synthesis, inhibiting bacterial growth and leading to bacterial lysis .
Pharmacokinetics
The pharmacokinetics of β-lactamase inhibitors like Beta-lactamase-IN-1 is complex and involves a two-component pharmacodynamic system . The β-lactamase inhibitor inactivates the bacterial β-lactamase enzyme, freeing the companion β-lactam to act against its penicillin-binding protein target . The pharmacokinetic/pharmacodynamic index that describes the efficacy of β-lactamase inhibitors is variable among inhibitors .
Result of Action
The result of the action of Beta-lactamase-IN-1 is the prevention of β-lactam antibiotic inactivation . This allows the β-lactam antibiotics to inhibit bacterial growth and lead to bacterial lysis . Thus, the use of Beta-lactamase-IN-1 can help overcome antibiotic resistance in bacteria that produce β-lactamases .
Action Environment
The action of Beta-lactamase-IN-1 can be influenced by various environmental factors. For instance, the presence of β-lactamases in the environment has been known since 1940, suggesting that these enzymes have their origin more than 2 billion years ago . Over the past eight decades, β-lactamases have come into focus as factors of antibiotic resistance . The effectiveness of Beta-lactamase-IN-1 can also be influenced by the genetic plasticity of bacteria, which can contribute to their ability to resist a variety of disinfectants and antibiotics .
Propiedades
IUPAC Name |
4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAJCTMMHSBQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141541 | |
| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1075237-97-6 | |
| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are extended-spectrum beta-lactamases (ESBLs)?
A1: ESBLs are enzymes produced by some bacteria that make them resistant to commonly used antibiotics like penicillins and cephalosporins. These enzymes break down the structure of these antibiotics, rendering them ineffective. []
Q2: What are the most common types of ESBLs?
A2: The most common ESBLs are derived from TEM-1, SHV-1, CTX-M, and OXA-type enzymes. [, ]
Q3: Can resistance to beta-lactam antibiotics arise from mechanisms other than beta-lactamase production?
A3: Yes, resistance can also occur due to mutations in porin proteins, which are found in the outer membrane of some bacteria. These mutations can prevent antibiotics from entering the bacterial cell. []
Q4: Are metallo-beta-lactamases (MBLs) a significant concern?
A4: Yes, MBLs are a major concern because they can hydrolyze a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. [, ]
Q5: What is the significance of plasmids in antibiotic resistance?
A5: Plasmids are small, circular DNA molecules that can be transferred between bacteria. They often carry genes that encode for antibiotic resistance, making their spread a serious concern in the fight against antibiotic resistance. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


